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molecular formula C12H11NO4 B595858 Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate CAS No. 1263284-48-5

Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate

Cat. No. B595858
M. Wt: 233.223
InChI Key: UQZXENXVBAKDBY-UHFFFAOYSA-N
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Patent
US09321788B2

Procedure details

Concentrated sulfuric acid (36N, 50 mL) is added dropwise at room temperature to a stirred suspension of 3-hydroxy-6-methoxyquinoline-4-carboxylic acid (14.5 g, 66.15 mmol, 1.0 eq) in methanol (250 mL) and the resulting mixture is heated at 65° C. for 36 hours. Solvent is then evaporated and the residue is quenched with the dropwise addition at 0° C. of saturated sodium hydrogen carbonate aqueous solution. The resulting precipitate is collected by filtration and dried under vacuum to afford 3-hydroxy-6-methoxyquinoline-4-carboxylic acid methyl ester as an off-white powder (15.0 g, 97% yield).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[OH:6][C:7]1[CH:8]=[N:9][C:10]2[C:15]([C:16]=1[C:17]([OH:19])=[O:18])=[CH:14][C:13]([O:20][CH3:21])=[CH:12][CH:11]=2.[CH3:22]O>>[CH3:22][O:18][C:17]([C:16]1[C:15]2[C:10](=[CH:11][CH:12]=[C:13]([O:20][CH3:21])[CH:14]=2)[N:9]=[CH:8][C:7]=1[OH:6])=[O:19]

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
14.5 g
Type
reactant
Smiles
OC=1C=NC2=CC=C(C=C2C1C(=O)O)OC
Name
Quantity
250 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent is then evaporated
CUSTOM
Type
CUSTOM
Details
the residue is quenched with the dropwise addition at 0° C. of saturated sodium hydrogen carbonate aqueous solution
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=C(C=NC2=CC=C(C=C12)OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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